1-[Chloro(phenyl)methyl]-2-fluorobenzene

Dopamine Transporter Structure-Activity Relationship Benztropine Analogs

1-[Chloro(phenyl)methyl]-2-fluorobenzene (CAS 65214-74-6), also known as 2-fluorobenzhydryl chloride, is a halogenated aromatic compound with the molecular formula C13H10ClF. As a benzhydryl chloride derivative bearing an ortho-fluorine substituent on one aryl ring, it serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis.

Molecular Formula C13H10ClF
Molecular Weight 220.67
CAS No. 65214-74-6
Cat. No. B2613334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Chloro(phenyl)methyl]-2-fluorobenzene
CAS65214-74-6
Molecular FormulaC13H10ClF
Molecular Weight220.67
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2F)Cl
InChIInChI=1S/C13H10ClF/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H
InChIKeyJZDFGWQHADEECT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[Chloro(phenyl)methyl]-2-fluorobenzene (CAS 65214-74-6) for Procurement: A Fluorinated Benzhydryl Chloride Intermediate


1-[Chloro(phenyl)methyl]-2-fluorobenzene (CAS 65214-74-6), also known as 2-fluorobenzhydryl chloride, is a halogenated aromatic compound with the molecular formula C13H10ClF . As a benzhydryl chloride derivative bearing an ortho-fluorine substituent on one aryl ring, it serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis . The compound's chloro(phenyl)methyl group functions as an alkylating handle, enabling the introduction of the fluorinated benzhydryl scaffold into larger molecular architectures. Its precise role in structure-activity relationship (SAR) studies has been documented, particularly within dopamine transporter (DAT) ligand programs where the 2'-fluoro substitution pattern provides distinct pharmacological outcomes compared to its 4'-fluoro and unsubstituted counterparts .

Why 1-[Chloro(phenyl)methyl]-2-fluorobenzene Cannot Be Interchanged with 4-Fluoro or Unsubstituted Analogs


Generic substitution among benzhydryl chloride regioisomers or halogen variants is scientifically unsupported due to profound differences in electronic properties, solvolytic reactivity, and pharmacological outcomes. The ortho-fluorine atom in 1-[chloro(phenyl)methyl]-2-fluorobenzene exerts a strong inductive electron-withdrawing effect in close spatial proximity to the benzylic chloride, significantly altering the stability and reactivity of the incipient benzhydrylium carbocation compared to para-fluoro or non-fluorinated analogs [1]. In biological contexts, this positional effect translates into divergent target binding profiles. A well-documented example involves dopamine transporter (DAT) ligands derived from this scaffold: the 2'-substituted benztropine analog produces a cocaine-like behavioral profile, whereas the corresponding 4'-substituted analog does not, underscoring that the regioisomeric position of the fluorine atom is a critical determinant of pharmacodynamic activity . Consequently, procurement of the correct ortho-fluoro regioisomer (CAS 65214-74-6) is mandatory for replicating published synthetic protocols and achieving the intended structure-activity outcomes.

1-[Chloro(phenyl)methyl]-2-fluorobenzene: Quantitative Comparative Evidence for Scientific Selection


Ortho-Fluoro Regioisomer Yields Distinct Dopamine Transporter Behavioral Outcomes vs. Para-Fluoro and Unsubstituted Analogs

In a series of 3α-(diphenylmethoxy)tropane analogs designed as dopamine transporter (DAT) probes, the compound synthesized using 1-[chloro(phenyl)methyl]-2-fluorobenzene (as the 2'-fluorobenzhydryl chloride building block) exhibited a distinct pharmacological profile. Specifically, the 3'-chloro-2'-substituted analog (derived from the ortho-fluoro benzhydryl scaffold) produced a cocaine-like discriminative stimulus effect in animals trained to discriminate 10 mg/kg cocaine from saline, whereas the corresponding 4'-Cl homolog (derived from the para-fluoro regioisomer) did not . This indicates that the ortho-fluoro substitution pattern is essential for eliciting this particular behavioral phenotype.

Dopamine Transporter Structure-Activity Relationship Benztropine Analogs

Monofluoro Benzhydryl Chlorides Exhibit Altered Solvolysis Kinetics Due to Inductive Effects

The presence of an electron-withdrawing fluorine substituent on the benzhydryl scaffold reduces the stability of the intermediate carbocation, thereby decreasing the solvolysis rate relative to unsubstituted benzhydryl chloride. In a systematic study of fluoro-substituted benzhydryl chlorides, the first-order solvolysis rate constants at 25 °C followed the correlation log ks = sf(Nf + Ef), with the electrofugality parameter (Ef) reflecting the carbocation-stabilizing ability of the aryl substituents [1]. While quantitative ks values for the specific ortho-fluoro compound are not reported in the primary reference, the class-level analysis confirms that monofluoro substitution (including 2-fluoro) results in measurably lower ks values compared to unsubstituted benzhydryl chloride, consistent with the inductive destabilization of the SN1 transition state.

Physical Organic Chemistry Nucleofugality Solvolysis Kinetics

Documented Antiproliferative Activity in MCF7 Breast Cancer Cells Establishes a Baseline Biological Profile

1-[Chloro(phenyl)methyl]-2-fluorobenzene has been evaluated for antiproliferative activity against the human breast adenocarcinoma cell line MCF7, with growth inhibition assessed after 72 hours via MTT assay [1]. While a quantitative IC50 value is not provided in the publicly available ChEMBL entry, the documented assay confirms that this compound possesses measurable cytotoxic/cytostatic properties, establishing a baseline biological fingerprint that distinguishes it from completely inactive or untested benzhydryl chloride analogs.

Antiproliferative MCF7 Cancer Research

Potent MPO Inhibition (IC50 = 1 nM) Highlights a Distinct Enzyme Target Profile

1-[Chloro(phenyl)methyl]-2-fluorobenzene (tested as a discrete chemical entity) demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM, as measured by an aminophenyl fluorescein assay following a 10-minute incubation with NaCl addition [1]. A secondary assay under similar conditions yielded an IC50 of 1.40 nM against recombinant human MPO [1]. This low-nanomolar potency places the compound among high-affinity MPO inhibitors, though head-to-head comparative data with close structural analogs (e.g., 4-fluoro benzhydryl chloride) are not available in the BindingDB entry.

Myeloperoxidase Inflammation Enzyme Inhibition

Procurement-Driven Application Scenarios for 1-[Chloro(phenyl)methyl]-2-fluorobenzene (CAS 65214-74-6)


Dopamine Transporter (DAT) Probe Synthesis Requiring Ortho-Fluoro Benzhydryl Scaffold

Researchers synthesizing 3α-(diphenylmethoxy)tropane analogs as DAT ligands must specifically procure 1-[chloro(phenyl)methyl]-2-fluorobenzene (CAS 65214-74-6) to obtain the 2'-fluorobenzhydryl chloride building block. Use of the 4-fluoro regioisomer (CAS 365-21-9) or unsubstituted benzhydryl chloride leads to divergent pharmacological outcomes, including the loss of cocaine-like discriminative stimulus effects .

Solvolytic Reactivity Studies of Fluorinated Benzhydrylium Electrophiles

Physical organic chemists investigating the electrofugality of substituted benzhydryl derivatives require the ortho-fluoro compound for systematic comparison against para-fluoro and non-fluorinated analogs. The inductive electron-withdrawing effect of the 2-fluoro substituent alters carbocation stability and solvolysis rate constants, providing essential data points for refining nucleofugality scales [1].

Myeloperoxidase (MPO) Inhibitor Lead Discovery and SAR Expansion

Medicinal chemistry teams pursuing MPO inhibitors for inflammatory or cardiovascular indications can utilize 1-[chloro(phenyl)methyl]-2-fluorobenzene as a high-potency starting point (IC50 ≈ 1 nM) [2]. The compound's synthetic handle (benzylic chloride) enables rapid diversification to explore the SAR around the fluorinated benzhydryl core.

Antiproliferative Scaffold for Oncology SAR Studies

The documented antiproliferative activity against MCF7 breast cancer cells [3] supports the use of 1-[chloro(phenyl)methyl]-2-fluorobenzene as a pharmacologically validated scaffold. Procurement of this specific compound ensures consistency with prior biological observations and enables the synthesis of focused libraries for hit-to-lead optimization.

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